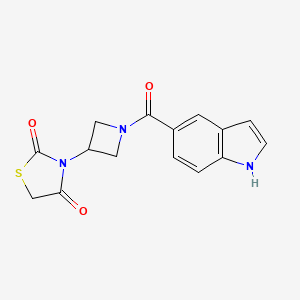

3-(1-(1H-indole-5-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(1-(1H-indole-5-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione is a compound that involves an integration of indole, azetidine, and thiazolidine moieties. This integration suggests a complex structure with potential biological activities, as indicated by studies on similar heterocyclic compounds.

Synthesis Analysis

The synthesis of thiazolidine derivatives, including those with azetidine and indole rings, involves multiple steps that can include cyclization reactions, condensation, and functional group transformations. Thiazolidin-4-ones, for instance, are synthesized through various methods offering a broad scope in medicinal chemistry due to their biological relevance and structural diversity (Cunico, Gomes, & Vellasco, 2008).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of sulfur and nitrogen atoms within a five-membered ring (thiazolidine), an azetidine ring, and an indole moiety, which are known for their biological activities. The structural analysis focuses on the differences in molecular representations over time and the development of synthesis methodologies, including green chemistry approaches (Santos, Jones Junior, & Silva, 2018).

Chemical Reactions and Properties

The compound's chemical reactivity and properties can be influenced by its functional groups and structural features. Thiazolidinones, for example, exhibit diverse chemical reactions, offering enormous scope in the field of medicinal chemistry due to their varied biological properties (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in biological systems. The detailed physical properties would depend on the specific substituents and the overall molecular configuration.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity towards various reagents, and stability, are influenced by the thiazolidine core and its substitutions. Thiazolidinediones, for instance, act as PPARγ agonists and have been studied for their pharmacological effects, suggesting that modifications to the thiazolidine ring can significantly impact biological activity (Mughal, Kumar, & Vikram, 2015).

Scientific Research Applications

Synthesis and Chemical Studies

Research on indole derivatives, including compounds structurally related to "3-(1-(1H-indole-5-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione," highlights innovative synthetic approaches and spectral studies. Pardasani et al. (1999) explored the synthesis of spiro compounds through the reaction of indol-2,3-dione derivatives, leading to novel spiro compounds characterized by spectral studies and molecular orbital methods (Pardasani et al., 1999). This approach showcases the chemical versatility and potential for further functionalization of such compounds.

Anticancer Activity

Several studies have focused on the anticancer potential of indole derivatives. Kumar and Sharma (2022) reported on the synthesis of N-substituted indole derivatives demonstrating significant anticancer activity against the MCF-7 human breast cancer cell line, emphasizing the role of specific substituents in enhancing biological activity (Kumar & Sharma, 2022). Additionally, Kaminskyy et al. (2011) synthesized spiro[Thiazolidinone-Isatin] conjugates, some of which showed superior anticancer activity in vitro, highlighting the therapeutic potential of these compounds (Kaminskyy et al., 2011).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal properties of indole derivatives have been extensively investigated. Panwar et al. (2006) synthesized azetidinonyl and thiazolidinonyl-1,3,4-thiadiazino[6,5-b]indoles, demonstrating potent antimicrobial activities against various bacterial and fungal strains (Panwar et al., 2006). This research underscores the broad-spectrum antimicrobial potential of these compounds, which could be pivotal for developing new antimicrobial agents.

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The specific changes caused by this compound would depend on the particular target it interacts with.

Biochemical Pathways

Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological activity being exhibited.

Result of Action

Given the broad range of biological activities exhibited by indole derivatives , it can be inferred that this compound likely has a variety of molecular and cellular effects.

properties

IUPAC Name |

3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c19-13-8-22-15(21)18(13)11-6-17(7-11)14(20)10-1-2-12-9(5-10)3-4-16-12/h1-5,11,16H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHKURALXUFQJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=C(C=C2)NC=C3)N4C(=O)CSC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Prop-2-enyl 5-(4-cyanophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2491840.png)

![(3,4-dimethoxyphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2491844.png)

![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(5-chloro-2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2491850.png)